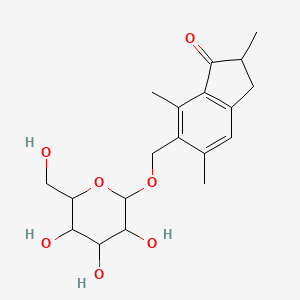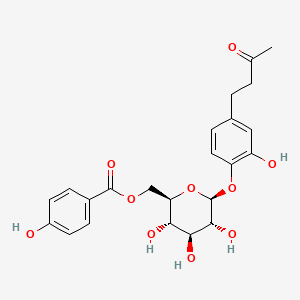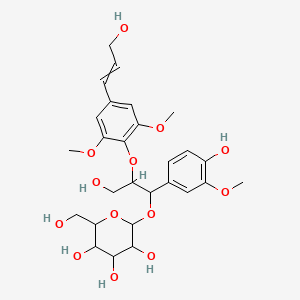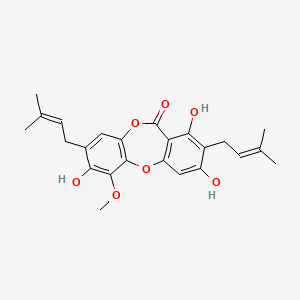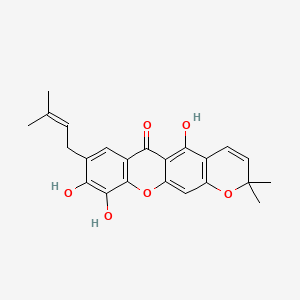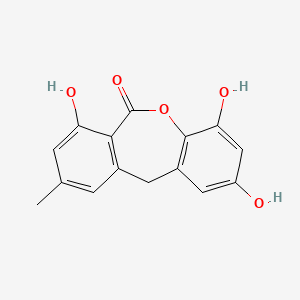
9-Dehydroxyeurotinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Dehydroxyeurotinone is an anthraquinone derivative that can be found in the marine-derived endophytic fungus Eurotium rubrum. This compound has garnered attention due to its cytotoxic properties, particularly against SW1990 cells, with an IC50 value of 25 µg/mL . It is structurally characterized by its dibenzo-fused 3-lactone core, which contributes to its biological activities .
准备方法
Synthetic Routes and Reaction Conditions: 9-Dehydroxyeurotinone can be isolated from the fungal strain Eurotium rubrum. The cultivation of this endophytic fungus, which is isolated from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus, results in the production of this compound along with other compounds . The isolation process involves the extraction of the fungal culture followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research and development are needed to establish efficient industrial production methods.
化学反应分析
Types of Reactions: 9-Dehydroxyeurotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its anthraquinone structure, which is reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and other structurally modified compounds.
科学研究应用
9-Dehydroxyeurotinone has several scientific research applications due to its biological activities:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits cytotoxic properties, making it a potential candidate for cancer research.
Medicine: Its cytotoxicity against cancer cells suggests potential therapeutic applications in oncology.
作用机制
The mechanism of action of 9-Dehydroxyeurotinone involves its interaction with cellular components leading to cytotoxic effects. It has been shown to inhibit human organic anion transporters (OAT1 and OAT3), which play a role in the cellular uptake of various compounds . By inhibiting these transporters, this compound can protect cells from toxic substances, such as mercury, by preventing their uptake .
相似化合物的比较
2-O-Methyl-9-dehydroxyeurotinone: A derivative of 9-Dehydroxyeurotinone with similar biological activities.
Eurorubrin: A dimeric compound composed of two molecules of asperflavin via a methylene group.
Questin: A glycoside consisting of questin as aglycone and one sugar unit.
Uniqueness: this compound is unique due to its specific cytotoxic properties and its ability to inhibit organic anion transporters. Its dibenzo-fused 3-lactone core also distinguishes it from other anthraquinone derivatives, contributing to its unique biological activities .
属性
IUPAC Name |
2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEWVOQVOXHEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
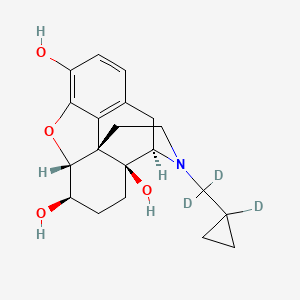
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
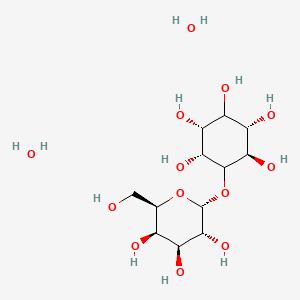
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
